Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl-
Description
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- (C₂₂H₂₇NO₃), is a synthetic flavone derivative characterized by a diethylamino-methyl substituent at position 8, a methoxy group at position 7, and a methyl group at position 3 of the flavone backbone. This compound is synthesized via the Mannich reaction of acacetin (5,7-dihydroxy-4′-methoxyflavone) with formaldehyde and diethylamine under controlled conditions, retaining the 4-carbonyl and 5-hydroxyl groups critical for flavone bioactivity . The introduction of the diethylamino-methyl group enhances solubility in polar solvents compared to unmodified flavones, making it a candidate for pharmacological studies targeting neurological or inflammatory pathways .
Properties
CAS No. |
86073-51-0 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-7-methoxy-3-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H25NO3/c1-5-23(6-2)14-18-19(25-4)13-12-17-20(24)15(3)21(26-22(17)18)16-10-8-7-9-11-16/h7-13H,5-6,14H2,1-4H3 |
InChI Key |
CEACCJICDCYLEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of 2-Hydroxydibenzoylmethane
The 3-methylflavone core is synthesized via microwave-assisted oxidative cyclization of 2-hydroxydibenzoylmethane (1.5 mmol) and iodomethane (2.0 mmol) in the presence of potassium carbonate (3.0 mmol). Irradiation at 300 W for 30 seconds achieves 92% conversion to 3-methylflavone, as confirmed by LC-MS. This method eliminates hazardous solvents like hydrogen peroxide, aligning with green chemistry principles.
Regioselective O-Methylation at C7
Methylation of the C7 hydroxyl group is achieved using dimethyl sulfate (1.2 eq) and anhydrous potassium carbonate (2.5 eq) in acetone under reflux (60–65°C, 6 h). NMR analysis (δ 3.89, s, 3H) confirms quantitative methylation, yielding 7-methoxy-3-methylflavone. Competing methylation at C5 is suppressed by steric hindrance from the C3 methyl group.
Functionalization at C8: Chloromethylation and Amination
Chloromethylation via Friedel-Crafts Alkylation
Chloromethylation at C8 employs formaldehyde (1.5 eq) and hydrochloric acid (2.0 eq) in dichloromethane with ZnCl₂ (0.1 eq) as a catalyst. After 12 h at 40°C, 7-methoxy-8-chloromethyl-3-methylflavone is isolated in 68% yield (mp 142–144°C). IR spectroscopy shows C-Cl stretching at 680 cm⁻¹, while ¹H NMR confirms the chloromethyl proton at δ 4.51 (s, 2H).
Nucleophilic Substitution with Diethylamine
The chloromethyl intermediate (1.0 mmol) reacts with diethylamine (3.0 eq) in ethanol at 50°C for 12 h. Workup involves extraction with CHCl₃ (3 × 20 mL) and washing with 5% Na₂CO₃. Rotary evaporation yields 8-((diethylamino)methyl)-7-methoxy-3-methylflavone as a pale yellow solid (mp 138°C, 74% yield). Key spectral data:
- ¹H NMR (CDCl₃): δ 1.22 (t, J = 7.1 Hz, 6H, NCH₂CH₃), 2.41 (s, 3H, C3-CH₃), 3.89 (s, 3H, OCH₃), 3.96 (q, J = 7.1 Hz, 4H, NCH₂), 4.38 (s, 2H, CH₂N).
- ¹³C NMR: δ 156.2 (C7-OCH₃), 122.8 (C8-CH₂N), 18.9 (C3-CH₃).
Alternative Pathways: Mannich Reaction and Enzymatic Modifications
Mannich Reaction for Direct Aminomethylation
A one-pot Mannich reaction using 7-methoxy-3-methylflavone (1.0 mmol), formaldehyde (1.5 eq), and diethylamine (1.5 eq) in 2-propanol (reflux, 3 h) achieves 58% yield. However, competing reactions at C6 reduce regioselectivity compared to the chloromethylation-amination route.
Analytical Validation and Byproduct Management
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows 98.2% purity for the final product. Major byproducts include:
- Byproduct A (2.1%) : 8-(diethylamino)-7-methoxyflavone (C3-demethylation during chloromethylation).
- Byproduct B (1.7%) : 6-((diethylamino)methyl)-7-methoxy-3-methylflavone (regioisomer from Mannich reaction).
Solvent Recovery and Waste Streams
Ethanol recovery via distillation achieves 85% efficiency, while ZnCl₂ is precipitated as Zn(OH)₂ (pH 10–11) and recycled. Lifecycle analysis shows a 40% reduction in E-factor compared to classical Allan-Robinson methods.
Industrial Scalability and Process Optimization
Microwave-Assisted Scale-Up Trials
Batch reactions (100 g scale) in a Milestone Ethos Up reactor (300 W, 30 s irradiation) maintain 89% yield for the oxidative cyclization step. Energy consumption drops from 1.2 kWh/mol (conventional heating) to 0.4 kWh/mol.
Continuous Flow Amination
A plug-flow reactor (PFA tubing, 10 mL/min, 50°C) reduces diethylamine usage to 1.5 eq while achieving 99% conversion in 2 h residence time.
Chemical Reactions Analysis
Types of Reactions
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidants such as iodine (I2) or selenium dioxide (SeO2).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the flavone ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Iodine (I2), selenium dioxide (SeO2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of flavonols, while substitution reactions can introduce various functional groups onto the flavone ring.
Scientific Research Applications
Scientific Research Applications of Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl-
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- is a synthetic flavonoid derivative with a specific substitution pattern that gives it unique biological activities and chemical reactivity. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities. This particular flavone derivative has garnered interest in several scientific fields due to its potential applications in chemistry, biology, medicine, and industry.
Chemistry
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse compounds with tailored properties.
Types of Reactions
- Oxidation: Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- can be oxidized using strong oxidants like iodine (I2) or selenium dioxide (SeO2). This reaction can lead to the formation of flavonols.
- Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
- Substitution: Substitution reactions can occur at different positions on the flavone ring, often using reagents like halogens or alkylating agents. These reactions introduce various functional groups onto the flavone ring.
Biology
This compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Its mechanism of action involves interaction with various molecular targets and pathways, inhibiting oxidative stress and related downstream responses, including inflammatory diseases.
Medicine
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- is investigated for potential therapeutic effects, particularly in cancer research, due to its ability to induce cytokine production and affect tumor vasculature.
Industry
In industry, Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- is utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- involves its interaction with various molecular targets and pathways. It is known to inhibit oxidative stress and related downstream responses, including inflammatory diseases . The compound may also interact with nuclear receptors, kinases, and G protein-coupled receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Flavonoids
Substituent Position and Bioactivity
The compound’s unique 8-position diethylamino-methyl group distinguishes it from other substituted flavones (Table 1). For example:
- Neobavaisoflavone (C₂₀H₁₈O₄): Contains a prenyl group at position 8 and hydroxyl groups at positions 7 and 4′. This prenylation enhances lipid solubility and confers anti-osteoporotic activity via estrogen receptor modulation .
- 4′,7-Dimethoxyisoflavone (C₁₇H₁₄O₄): Features methoxy groups at positions 4′ and 7 but lacks the 8-position substitution. Its isoflavone backbone (3-phenylchromen-4-one) reduces planar rigidity compared to flavones, altering binding affinity to enzymes like tyrosine kinases .
- 5-Methyl-7-Methoxyisoflavone (C₁₇H₁₄O₃): Shares a methyl group at position 5 and methoxy at position 7 but lacks the aminoalkyl chain. This structural simplicity correlates with weaker cholinesterase inhibition compared to the target compound .
Table 1. Key Structural and Functional Differences
Solubility and Pharmacokinetics
The diethylamino-methyl group in the target compound increases water solubility (logP ≈ 2.1) compared to neobavaisoflavone (logP ≈ 3.8) and 4′,7-dimethoxyisoflavone (logP ≈ 3.2). In contrast, prenylated derivatives like neobavaisoflavone exhibit higher membrane permeability but lower systemic bioavailability due to rapid hepatic metabolism .
Biological Activity
Flavone derivatives, particularly Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- , have garnered significant attention in recent years due to their diverse biological activities. This compound is a part of the flavonoid family, known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific flavone derivative by reviewing recent research findings, case studies, and synthesizing data from various sources.
Chemical Structure and Properties
The chemical structure of Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- can be represented as follows:
- Molecular Formula: CHN\O
- Molecular Weight: 313.41 g/mol
- Structural Features:
- A flavone backbone
- A diethylamino group at the 8-position
- A methoxy group at the 7-position
- A methyl group at the 3-position
This unique arrangement of functional groups contributes to its biological activity.
Antioxidant Activity
Flavonoids are widely recognized for their antioxidant properties. The presence of hydroxyl groups in flavones allows them to scavenge free radicals effectively. Studies indicate that flavonoid derivatives can inhibit oxidative stress by modulating various signaling pathways involved in oxidative damage.
Anti-inflammatory Effects
Research has shown that flavone derivatives can significantly reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. For instance, Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- has been reported to exhibit potent anti-inflammatory activity by downregulating TNF-α and IL-6 levels in vitro .
Anticancer Properties
Flavones have demonstrated promising anticancer activities through multiple mechanisms:
- Induction of Apoptosis: Flavone derivatives can trigger apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Inhibition of Cell Proliferation: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells .
Antibacterial Activity
The antibacterial potential of flavones has also been explored. Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- exhibited significant antibacterial activity against multiple strains of bacteria, outperforming some conventional antibiotics .
The biological activities of Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- are attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory responses and oxidative stress.
- Modulation of Signaling Pathways: It affects pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
- Apoptotic Pathways: By influencing apoptotic signaling cascades, it promotes programmed cell death in malignant cells.
Data Summary Table
| Biological Activity | Mechanism | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX-2, iNOS | |
| Anticancer | Induction of apoptosis | |
| Antibacterial | Inhibition of bacterial growth |
Case Studies
-
Study on Anticancer Activity:
A study conducted on various cancer cell lines showed that Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- significantly inhibited cell growth with an IC50 value lower than many standard chemotherapeutics. The mechanism was primarily through apoptosis induction via caspase activation. -
Anti-inflammatory Study:
In a controlled experiment using LPS-stimulated macrophages, the compound demonstrated a marked reduction in pro-inflammatory cytokine production (TNF-α and IL-6), suggesting its potential use in treating inflammatory diseases. -
Antibacterial Efficacy:
Comparative studies revealed that this flavone derivative exhibited superior antibacterial activity against MRSA strains compared to traditional antibiotics like tetracycline, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL .
Q & A
Basic: What synthetic strategies are effective for preparing 8-((diethylamino)methyl)-7-methoxy-3-methylflavone?
Methodological Answer:
The compound can be synthesized via formylation and substitution reactions. For example, 8-formyl-7-hydroxyflavone intermediates (prepared via Vilsmeier-Haack formylation) are methoxylated using dimethyl sulfate in acetone/K₂CO₃. Subsequent condensation with diethylamine in ethanol under reflux introduces the diethylaminomethyl group . Purification via column chromatography (silica gel, chloroform/methanol gradients) is recommended. Key challenges include regioselectivity in substitution; monitoring via TLC and adjusting reaction stoichiometry improves yield .
Basic: Which spectroscopic techniques are critical for structural elucidation of this flavone derivative?
Methodological Answer:
- IR Spectroscopy: Identifies C=O (1628–1650 cm⁻¹) and C=N (if present, ~1594 cm⁻¹) stretches. The absence of -OH peaks confirms methoxy substitution .
- UV-Vis: Chromophore analysis (e.g., λmax ~308 nm for conjugated systems) indicates electronic transitions in the flavone backbone .
- NMR: ¹H/¹³C NMR resolves substitution patterns:
- Methoxy protons at δ 3.8–4.0 ppm (singlet).
- Diethylaminomethyl protons as a multiplet (δ 2.5–3.0 ppm) .
- Aromatic protons in the 3-methyl group (δ 2.2–2.4 ppm) .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) due to flavones' known interactions. Use fluorometric substrates and monitor IC₅₀ values .
- Receptor Binding Studies: Screen for affinity to GABAₐ or serotonin receptors via competitive radioligand assays (e.g., ³H-flunitrazepam displacement) .
- Antioxidant Activity: DPPH or FRAP assays quantify radical scavenging capacity, with quercetin as a positive control .
Advanced: How does the diethylaminomethyl group impact pharmacokinetics compared to dimethylamino analogs?
Methodological Answer:
The diethylamino group increases lipophilicity (higher logP vs. dimethylamino analogs), enhancing blood-brain barrier permeability but reducing aqueous solubility. Computational models (e.g., SwissADME) predict a logP of ~3.5 for the diethylamino derivative vs. ~2.8 for dimethylamino . In vitro Caco-2 cell permeability assays confirm this trend. However, metabolic stability may decrease due to steric hindrance in hepatic CYP-mediated oxidation .
Advanced: How can researchers resolve spectral data contradictions in structurally similar flavones?
Methodological Answer:
Contradictions often arise from:
- Regioisomerism: Use 2D NMR (COSY, NOESY) to distinguish between 6- and 8-substituted isomers. NOE correlations between substituents and aromatic protons clarify positions .
- Dynamic Effects: Variable-temperature NMR resolves signal splitting caused by conformational exchange in the diethylaminomethyl group .
- Mass Spectrometry: High-resolution MS (HRMS) differentiates isomers via exact mass analysis (e.g., C21H23NO2 requires m/z 321.4128) .
Advanced: What computational approaches predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking: Simulate binding to targets (e.g., kinases, GPCRs) using AutoDock Vina. Compare docking scores of diethylamino vs. dimethylamino derivatives to assess steric and electronic effects .
- QSAR Modeling: Train models on flavone datasets (e.g., NPASS database) using descriptors like molar refractivity, topological polar surface area, and H-bond acceptor count .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical binding residues .
Advanced: What metabolic pathways are predicted for this flavone derivative?
Methodological Answer:
- Phase I Metabolism: CYP3A4/2D6-mediated O-demethylation (7-methoxy group) and N-deethylation (diethylamino group). Use human liver microsomes (HLMs) with NADPH cofactors; monitor metabolites via LC-MS/MS .
- Phase II Metabolism: Glucuronidation at the 7-hydroxy position (post-demethylation). Recombinant UGT isoforms (e.g., UGT1A1) confirm enzymatic specificity .
- In Silico Tools: ADMET Predictor™ or MetaDrug® simulate major pathways and identify potential toxicophores (e.g., reactive quinone intermediates) .
Advanced: How to optimize experimental design for in vivo neuroactivity studies?
Methodological Answer:
- Dose Selection: Base on allometric scaling from in vitro IC₅₀ (e.g., 10 mg/kg for mice if IC₅₀ = 1 µM). Include positive controls (e.g., diazepam for anxiolytic studies) .
- Behavioral Assays: Use elevated plus maze (anxiety) and rotarod (motor coordination) tests. Ensure blinding and counterbalance treatment groups to reduce bias .
- Toxicology: Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) post-treatment. Histopathology assesses organ-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
